molecular formula C21H24N6O B11189343 N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6-dimethylquinazolin-2-amine

N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6-dimethylquinazolin-2-amine

Cat. No.: B11189343
M. Wt: 376.5 g/mol
InChI Key: YSUFCKBJNHOREL-UHFFFAOYSA-N
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Description

N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6-dimethylquinazolin-2-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a triazine ring with a quinazoline moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6-dimethylquinazolin-2-amine typically involves multiple steps. One common method includes the following steps:

    Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the 4-methoxybenzyl group: This step often involves nucleophilic substitution reactions.

    Formation of the quinazoline moiety: This can be synthesized through a series of condensation reactions involving suitable starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6-dimethylquinazolin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6-dimethylquinazolin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6-dimethylquinazolin-2-amine involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular processes: Such as DNA replication or protein synthesis.

    Modulating signaling pathways: Affecting cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxybenzyl)-N’-(5-nitro-1,3-thiazol-2-yl)urea: Known for its potential anticancer properties.

    1-(7-chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: Investigated for its effects on Alzheimer’s disease.

Uniqueness

N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6-dimethylquinazolin-2-amine is unique due to its combined triazine and quinazoline structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H24N6O

Molecular Weight

376.5 g/mol

IUPAC Name

N-[3-[(4-methoxyphenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4,6-dimethylquinazolin-2-amine

InChI

InChI=1S/C21H24N6O/c1-14-4-9-19-18(10-14)15(2)24-21(25-19)26-20-22-12-27(13-23-20)11-16-5-7-17(28-3)8-6-16/h4-10H,11-13H2,1-3H3,(H2,22,23,24,25,26)

InChI Key

YSUFCKBJNHOREL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)NC3=NCN(CN3)CC4=CC=C(C=C4)OC)C

Origin of Product

United States

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